4-Benzyloxy-3,5-Dimethylphenylboronsäure-Pinacolester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

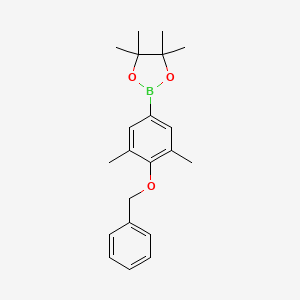

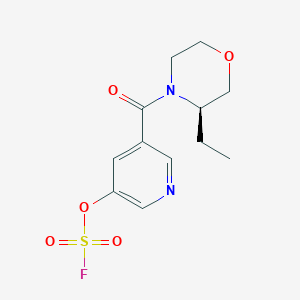

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H27BO3 and its molecular weight is 338.25. The purity is usually 95%.

BenchChem offers high-quality 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kupplungsreaktionen

- Anwendung: 4-Benzyloxy-3,5-Dimethylphenylboronsäure-Pinacolester dient als wertvolles Borreagenz in SM-Kupplungsreaktionen. Es beteiligt sich am Aufbau komplexer organischer Moleküle, wie z. B. pharmazeutischer Zwischenprodukte und der Synthese von Naturstoffen .

Borträger für die Neutroneneinfangtherapie

- Anwendung: Obwohl diese Verbindung in Wasser nur begrenzt stabil ist, macht ihr Borgehalt sie zu einem Kandidaten für die NCT. Forscher untersuchen ihr Potenzial als Borträger für die gezielte Krebstherapie .

Distale Manipulation und Erweiterung des Substratspektrums

Wirkmechanismus

Target of Action

The primary target of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the palladium has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction it participates in, specifically its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biochemische Analyse

Biochemical Properties

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. The nature of these interactions involves the coordination of the boronic acid ester to the palladium center, followed by transmetalation and reductive elimination steps that result in the formation of the desired product .

Cellular Effects

The effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester on various types of cells and cellular processes are not extensively studied. Its role in organic synthesis suggests potential applications in medicinal chemistry and drug development. The compound may influence cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound could serve as inhibitors or activators of specific enzymes or receptors, thereby affecting cellular processes .

Molecular Mechanism

The molecular mechanism of action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, forming a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid ester transfers its organic group to the palladium center. Subsequently, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. This mechanism highlights the compound’s role in facilitating carbon-carbon bond formation through a series of well-defined steps .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but it may undergo hydrolysis in the presence of water or under acidic conditions. Long-term effects on cellular function have not been extensively studied, but the stability of the compound suggests that it can be used reliably in various synthetic applications over extended periods .

Transport and Distribution

The transport and distribution of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester within cells and tissues are not well-studied. The compound’s chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins. Its distribution within cells could be influenced by its interactions with cellular membranes and organelles, potentially affecting its localization and accumulation .

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)13-16(2)19(15)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZFBHUJAVTFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)

![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522969.png)

![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)

![N-[(1E)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2522973.png)

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2522974.png)